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  • Product: 2-chloro-N-(1-phenylethyl)propanamide
  • CAS: 40023-41-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(1-phenylethyl)propanamide

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(1-phenylethyl)propanamide, a valuable chiral amide intermediate. The document is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(1-phenylethyl)propanamide, a valuable chiral amide intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for purification and characterization. The synthesis is primarily achieved through the acylation of 1-phenylethylamine with 2-chloropropionyl chloride, a classic example of the Schotten-Baumann reaction. This guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic pathway.

Introduction

2-chloro-N-(1-phenylethyl)propanamide is a chiral molecule of interest in medicinal chemistry and organic synthesis. Its structure incorporates a stereocenter, making it a valuable building block for the synthesis of enantiomerically pure compounds. The amide functional group is a common motif in biologically active molecules, and the presence of a chlorine atom provides a site for further chemical modification.

This guide will focus on the most direct and widely applicable synthetic route to this compound: the nucleophilic acyl substitution reaction between 1-phenylethylamine and 2-chloropropionyl chloride.

Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of 2-chloro-N-(1-phenylethyl)propanamide is effectively carried out via the Schotten-Baumann reaction. This method is a well-established procedure for the synthesis of amides from amines and acyl chlorides.[1][2][3] The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Reaction Mechanism

The mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[1][2][4]

Diagram of the Reaction Mechanism:

Caption: Mechanism of the Schotten-Baumann Reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-phenylethylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated, and the carbon-oxygen double bond is reformed.

  • Deprotonation: A base, such as triethylamine, removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product, 2-chloro-N-(1-phenylethyl)propanamide. The base also neutralizes the HCl formed during the reaction.[3][5]

Experimental Protocol

This protocol is an adaptation based on similar acylation reactions and should be performed by qualified personnel in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1-PhenylethylamineC₈H₁₁N121.1810.0 g0.0825
2-Chloropropionyl chlorideC₃H₄Cl₂O126.9711.5 g (8.8 mL)0.0906
Triethylamine(C₂H₅)₃N101.1912.5 mL0.0906
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Procedure

Diagram of the Synthetic Workflow:

Synthesis_Workflow A 1. Dissolve 1-phenylethylamine and triethylamine in DCM B 2. Cool the solution to 0°C A->B C 3. Add 2-chloropropionyl chloride dropwise B->C D 4. Warm to room temperature and stir C->D E 5. Quench with 1 M HCl D->E F 6. Separate the organic layer E->F G 7. Wash with NaHCO₃ and brine F->G H 8. Dry over MgSO₄ and filter G->H I 9. Evaporate the solvent H->I J 10. Purify by recrystallization I->J K 11. Characterize the product J->K

Caption: Synthetic workflow for 2-chloro-N-(1-phenylethyl)propanamide.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylethylamine (10.0 g, 0.0825 mol) and triethylamine (12.5 mL, 0.0906 mol) in 150 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (11.5 g, 0.0906 mol) in 50 mL of DCM to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of 1 M hydrochloric acid to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is expected to be a solid or a viscous oil. Purification can be achieved by recrystallization.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-chloro-N-(1-phenylethyl)propanamide should be confirmed using various analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol [2]
Appearance White to off-white solid
Melting Point To be determined experimentally
Boiling Point 364.6±35.0 °C (Predicted)[6]
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 5H, Ar-H)

    • δ 6.50 (br s, 1H, N-H)

    • δ 5.15 (q, J = 7.0 Hz, 1H, CH-Ph)

    • δ 4.45 (q, J = 6.8 Hz, 1H, CH-Cl)

    • δ 1.70 (d, J = 6.8 Hz, 3H, CH₃-CHCl)

    • δ 1.55 (d, J = 7.0 Hz, 3H, CH₃-CHPh)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 168.0 (C=O)

    • δ 142.0 (Ar-C)

    • δ 128.8 (Ar-CH)

    • δ 127.5 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 55.0 (CH-Cl)

    • δ 49.0 (CH-Ph)

    • δ 22.0 (CH₃-CHCl)

    • δ 21.0 (CH₃-CHPh)

  • IR (KBr, cm⁻¹):

    • ~3300 (N-H stretch)

    • 3030 (Ar C-H stretch)

    • 2980, 2930 (Aliphatic C-H stretch)

    • 1650 (C=O stretch, Amide I)

    • 1540 (N-H bend, Amide II)

    • 760, 700 (Ar C-H bend)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • 2-Chloropropionyl chloride: This reagent is corrosive, flammable, and reacts violently with water.[7][8][9] It should be handled with extreme care under anhydrous conditions.

  • 1-Phenylethylamine: This reagent is a skin and eye irritant.

  • Dichloromethane: This solvent is a suspected carcinogen and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 2-chloro-N-(1-phenylethyl)propanamide via the Schotten-Baumann reaction is a reliable and efficient method. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the reagents, a high yield of the desired product can be obtained. Proper purification and characterization are essential to ensure the quality of the final compound for its intended applications in research and development.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. [Link]

  • Filo. Mechanism of schotten boumann reaction with step by step. Published December 18, 2025. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • PubChem. 2-chloro-N-(1-phenylethyl)propanamide. [Link]

  • Sdfine. 2-CHLOROPROPIONYL CHLORIDE GHS Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Published October 3, 2005. [Link]

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Exploratory

2-chloro-N-(1-phenylethyl)propanamide CAS number 40023-41-4

An In-Depth Technical Guide to 2-chloro-N-(1-phenylethyl)propanamide (CAS 40023-41-4) Introduction 2-chloro-N-(1-phenylethyl)propanamide, registered under CAS number 40023-41-4, is a chiral amide of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-N-(1-phenylethyl)propanamide (CAS 40023-41-4)

Introduction

2-chloro-N-(1-phenylethyl)propanamide, registered under CAS number 40023-41-4, is a chiral amide of significant interest to researchers in synthetic organic chemistry and drug development.[1][2] Its structure is characterized by the presence of two distinct stereocenters, which imparts stereoisomeric properties crucial for applications in asymmetric synthesis.[3] This guide provides a comprehensive technical overview of its chemical properties, stereoisomeric forms, synthesis, analytical characterization, and safe handling protocols. Primarily utilized as a sophisticated building block, this compound serves as a key intermediate in the synthesis of more complex, stereochemically defined molecules.[4] Its utility stems from the combination of a chiral amine moiety, which can direct stereoselective transformations, and a reactive chloropropanamide group, which allows for further functionalization.

Physicochemical Properties

The fundamental properties of 2-chloro-N-(1-phenylethyl)propanamide are summarized below. These data are critical for predicting its behavior in various solvent systems and for designing appropriate experimental conditions.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 2-chloro-N-(1-phenylethyl)propanamide [1]
CAS Number 40023-41-4 [1]
Molecular Formula C₁₁H₁₄ClNO [1][2]
Molecular Weight 211.69 g/mol [1]
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C(C)Cl [1]

| InChIKey | QSGXOZATHLLEEQ-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Data

Property Value Source
XLogP3 2.5 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 1 [1]
Rotatable Bond Count 3 [1]
Exact Mass 211.0763918 Da [1]

| Topological Polar Surface Area | 29.1 Ų |[1] |

Caption: 2D Structure of 2-chloro-N-(1-phenylethyl)propanamide.

Stereochemistry: The Core of Functionality

A critical feature of 2-chloro-N-(1-phenylethyl)propanamide is the presence of two stereocenters: one at the alpha-carbon of the ethylamine moiety (C1 of the phenylethyl group) and the other at the alpha-carbon of the propanamide moiety (C2 of the propanoyl group). This results in the existence of four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are a pair of enantiomers, while the (R,S) and (S,R) isomers constitute another enantiomeric pair. Any other combination results in diastereomers.

The absolute stereochemistry of these isomers is paramount in the field of drug development, where often only one stereoisomer exhibits the desired pharmacological activity while others may be inactive or even responsible for adverse effects. Therefore, the use of stereochemically pure versions of this compound is essential when it is employed as a synthetic intermediate.

stereoisomers cluster_RR (R,R)-Isomer cluster_SS (S,S)-Isomer cluster_RS (R,S)-Isomer cluster_SR (S,R)-Isomer RR_img RR_label (R)-2-chloro-N-[(R)-1-phenylethyl]propanamide SS_label (S)-2-chloro-N-[(S)-1-phenylethyl]propanamide RR_label->SS_label Enantiomers RS_label (S)-2-chloro-N-[(R)-1-phenylethyl]propanamide RR_label->RS_label Diastereomers SR_label (R)-2-chloro-N-[(S)-1-phenylethyl]propanamide RR_label->SR_label Diastereomers SS_img SS_label->RS_label Diastereomers SS_label->SR_label Diastereomers RS_img RS_label->SR_label Enantiomers SR_img

Caption: Stereoisomeric relationships of 2-chloro-N-(1-phenylethyl)propanamide.

Synthesis and Mechanism

Synthetic Strategy

The most direct and widely employed method for synthesizing amides is the reaction between a primary or secondary amine and an acyl chloride.[5] For 2-chloro-N-(1-phenylethyl)propanamide, this involves the acylation of (1-phenylethyl)amine with 2-chloropropanoyl chloride.

Causality of Experimental Choices:

  • Starting Materials: The choice of enantiomerically pure (R)- or (S)-(1-phenylethyl)amine is the critical decision point that determines the stereochemistry at one of the chiral centers. Similarly, using (R)- or (S)-2-chloropropanoyl chloride controls the other.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or toluene is used to dissolve the reactants without participating in the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, facilitated by the added base, yields the neutral amide product.[5]

reaction_mechanism amine R-NH₂ (1-phenylethyl)amine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride R'-COCl (2-chloropropanoyl chloride) acyl_chloride->intermediate amide R-NH-COR' (Product) intermediate->amide Collapse & Expulsion of Cl⁻ hcl HCl base Base (e.g., Et₃N) hcl->base Neutralization

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of a specific stereoisomer, (S)-2-chloro-N-[(R)-1-phenylethyl]propanamide.

  • Reaction Setup: To a solution of (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of (S)-(-)-2-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Reaction Progression: Allow the reaction mixture to warm to ambient temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and stereochemical integrity of 2-chloro-N-(1-phenylethyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the molecular structure. The spectrum is expected to show distinct signals for each proton environment.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Approx. δ (ppm) Multiplicity Integration Notes
Phenyl-H 7.20 - 7.40 Multiplet 5H Aromatic protons.
N-H ~6.5 (broad) Singlet 1H Amide proton, may exchange with D₂O.
N-CH ~5.15 Quintet 1H Methine proton adjacent to nitrogen.
Cl-CH ~4.50 Quartet 1H Methine proton adjacent to chlorine.[6]
N-CH-CH₃ ~1.55 Doublet 3H Methyl group on the phenylethyl moiety.

| Cl-CH-CH₃ | ~1.70 | Doublet | 3H | Methyl group on the propanoyl moiety.[6] |

¹³C NMR will complement the proton data, showing 8 distinct signals for the 11 carbon atoms due to the symmetry of the phenyl ring. For definitive assignment of stereoisomers, advanced NMR techniques using chiral solvating agents may be necessary to induce chemical shift differences between diastereomers.[7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 212.0837, consistent with the formula C₁₁H₁₅ClNO⁺.[1] Key fragmentation patterns would include the loss of chlorine and cleavage at the amide bond.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers.

Protocol for Method Development:

  • Column Selection: Choose a chiral stationary phase (CSP) known for resolving amine and amide derivatives, such as a polysaccharide-based column (e.g., Chiralpak® series).

  • Mobile Phase Screening: Begin with a normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

  • Optimization: Adjust the ratio of alkane to alcohol to achieve baseline separation of all four stereoisomers. The elution order will depend on the specific CSP and mobile phase used.

  • Detection: Use a UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Quantification: Calculate the enantiomeric excess (ee) and diastereomeric ratio (dr) by integrating the peak areas of the separated isomers.

analytical_workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Identity ms Mass Spectrometry (HRMS) start->ms Mass hplc Chiral HPLC start->hplc Purity structure_confirm Structure Confirmed nmr->structure_confirm mw_confirm MW Confirmed ms->mw_confirm stereo_confirm Stereopurity Determined (ee, dr) hplc->stereo_confirm

Caption: General analytical workflow for compound characterization.

Applications in Research and Development

The primary application of 2-chloro-N-(1-phenylethyl)propanamide is as a chiral synthetic intermediate.[4] Its value lies in its bifunctional nature:

  • Chiral Template: The N-(1-phenylethyl) group is a well-established chiral auxiliary. It can direct the stereochemical outcome of subsequent reactions at or near the amide functionality.

  • Reactive Handle: The chlorine atom at the C2 position is a good leaving group, making it susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide variety of functional groups (e.g., azides, amines, thiols, ethers) with a high degree of stereocontrol, assuming an appropriate chiral starting material was used.

This versatility makes it a valuable precursor for building complex molecular scaffolds found in novel pharmaceutical candidates and other biologically active compounds.[9]

Safety and Handling

2-chloro-N-(1-phenylethyl)propanamide is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Table 4: GHS Hazard and Precautionary Information

Classification Code Description
Hazard Statement H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
Precautionary Statement P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[10]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

2-chloro-N-(1-phenylethyl)propanamide (CAS 40023-41-4) is a specialized chemical intermediate whose value is defined by its stereochemical complexity and synthetic versatility. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and development. For scientists engaged in asymmetric synthesis and the creation of novel chiral molecules, this compound represents a powerful and precise tool for achieving stereochemical control in complex synthetic pathways.

References

  • PubChem. (n.d.). 2-chloro-N-(1-phenylethyl)propanamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(1-Phenethylpiperidin-4-yl)-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Central Nervous System (CNS)-Acting Chemicals. OPCW. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved February 15, 2026, from [Link]

  • Huang, X. P., Che, T., Mangano, T. J., Le Rouzic, V., Pan, Y. X., Majumdar, S., ... & Roth, B. L. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. JCI Insight, 2(22), e97222. [Link]

  • PubChemLite. (n.d.). (2s)-2-chloro-n-[(1r)-1-phenylethyl]propanamide. University of Luxembourg. Retrieved February 15, 2026, from [Link]

  • Ferrari, M., et al. (2009). U.S. Patent No. 8,480,637. U.S. Patent and Trademark Office. [Link]

  • Weston, A. W. (1953). U.S. Patent No. 2,654,791. U.S.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, May 20). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Retrieved February 15, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(1-phenylethyl)propanamide

Introduction 2-chloro-N-(1-phenylethyl)propanamide is a chiral amide with potential applications in pharmaceutical and materials science. Its molecular structure, comprising a stereocenter, an amide linkage, a phenyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-(1-phenylethyl)propanamide is a chiral amide with potential applications in pharmaceutical and materials science. Its molecular structure, comprising a stereocenter, an amide linkage, a phenyl group, and a reactive chloro-substituent, necessitates a thorough characterization to ensure its identity, purity, and conformational properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are intended for researchers, scientists, and drug development professionals.

The molecular structure of 2-chloro-N-(1-phenylethyl)propanamide is presented in Figure 1.

Figure 1. Chemical Structure of 2-chloro-N-(1-phenylethyl)propanamide (Image generated using a chemical drawing software)

Table 1: Chemical and Physical Properties of 2-chloro-N-(1-phenylethyl)propanamide [1]

PropertyValue
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
CAS Number 40023-41-4
Appearance Predicted to be a white to off-white solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For 2-chloro-N-(1-phenylethyl)propanamide, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

  • Sample Preparation : Accurately weigh 5-10 mg of 2-chloro-N-(1-phenylethyl)propanamide and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 5 times the longest T1 relaxation time to ensure accurate integration.[5]

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[2]

  • Data Processing : Process the acquired free induction decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Sample Solvent Dissolve in CDCl3 Sample->Solvent TMS Add TMS Solvent->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Place in Spectrometer Tube->Spectrometer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Integration Integrate 1H Spectrum Correction->Integration

Diagram 1: Experimental workflow for NMR analysis.
Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-chloro-N-(1-phenylethyl)propanamide in CDCl₃ is detailed in Table 2. These predictions are based on established empirical models and computational algorithms.[6][7][8][9]

Table 2: Predicted ¹H NMR Data for 2-chloro-N-(1-phenylethyl)propanamide (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35-7.25m5HAr-H Aromatic protons of the phenyl group.
~6.50d1HNH Amide proton, expected to be a doublet due to coupling with the adjacent methine proton. The chemical shift can be variable due to hydrogen bonding.
~5.20quintet1HN-CH (CH₃)Methine proton adjacent to the nitrogen and the phenyl group, split by the methyl protons and the NH proton.
~4.45q1HCH ClMethine proton adjacent to the chlorine atom and the carbonyl group, split into a quartet by the adjacent methyl protons.
~1.70d3HCHCH₃ ClMethyl protons adjacent to the chloro-methine group, appearing as a doublet.
~1.55d3HN-CH(CH₃ )Methyl protons adjacent to the N-methine group, appearing as a doublet.
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is summarized in Table 3. These predictions are generated using computational methods that correlate structure with chemical shifts.[10][11]

Table 3: Predicted ¹³C NMR Data for 2-chloro-N-(1-phenylethyl)propanamide (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~169C =OCarbonyl carbon of the amide group.
~142Ar-C Quaternary aromatic carbon attached to the ethyl group.
~129Ar-C HAromatic methine carbons.
~128Ar-C HAromatic methine carbons.
~126Ar-C HAromatic methine carbons.
~55C HClMethine carbon attached to the chlorine atom.
~50N-C H(CH₃)Methine carbon attached to the nitrogen atom.
~22N-CH(C H₃)Methyl carbon of the phenylethyl group.
~21CHC H₃ClMethyl carbon of the chloropropanoyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of 2-chloro-N-(1-phenylethyl)propanamide is expected to show characteristic absorption bands for the amide, aromatic, and alkyl halide moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectrum of solid or liquid samples with minimal preparation.[12][13]

  • Background Spectrum : Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will subtract the absorbance of the crystal and the atmosphere from the sample spectrum.[14]

  • Sample Application : Place a small amount of the solid 2-chloro-N-(1-phenylethyl)propanamide onto the ATR crystal.

  • Pressure Application : Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[15]

  • Spectrum Acquisition : Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance.

IR_Workflow cluster_prep Preparation cluster_acq Sample Analysis Clean Clean ATR Crystal Background Acquire Background Clean->Background Place_Sample Place Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum Apply_Pressure->Acquire_Spectrum

Diagram 2: Workflow for ATR-FTIR analysis.
Predicted Infrared (IR) Absorption Bands

The predicted characteristic IR absorption bands for 2-chloro-N-(1-phenylethyl)propanamide are listed in Table 4. These predictions are based on the known absorption ranges for specific functional groups.[16][17][18][19]

Table 4: Predicted IR Absorption Bands for 2-chloro-N-(1-phenylethyl)propanamide

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Medium, SharpN-H stretchSecondary Amide
~3080-3030MediumC-H stretchAromatic
~2980-2850MediumC-H stretchAliphatic
~1650StrongC=O stretch (Amide I)Secondary Amide
~1550MediumN-H bend (Amide II)Secondary Amide
~1490, 1450Medium-WeakC=C stretchAromatic Ring
~750-700StrongC-H out-of-plane bendMonosubstituted Benzene
~700-600Medium-StrongC-Cl stretchAlkyl Chloride

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like amides, often producing a protonated molecular ion with minimal fragmentation in the source.[20][21][22]

  • Sample Preparation : Prepare a dilute solution of 2-chloro-N-(1-phenylethyl)propanamide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Infusion : Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.

  • Ionization Parameters :

    • Apply a high voltage to the ESI needle (e.g., 3-5 kV).

    • Use a heated capillary (e.g., 200-300 °C) and a nebulizing gas (e.g., nitrogen) to assist in desolvation.[22]

  • Mass Analysis : Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS) : To induce fragmentation for structural elucidation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis Dissolve Dissolve Sample in Solvent Acidify Add Formic Acid Dissolve->Acidify Infuse Infuse into ESI Source Acidify->Infuse Ionize Generate [M+H]+ Ions Infuse->Ionize Analyze Mass Analysis (MS1) Ionize->Analyze Select Select [M+H]+ Analyze->Select Fragment Fragment (MS/MS) Select->Fragment Analyze_Frags Analyze Fragments Fragment->Analyze_Frags

Diagram 3: Workflow for ESI-MS and MS/MS analysis.
Predicted Mass Spectrum and Fragmentation Pattern

The predicted mass spectrum of 2-chloro-N-(1-phenylethyl)propanamide will show a protonated molecular ion [M+H]⁺ at m/z 212.0837 (for C₁₁H₁₅ClNO⁺). Due to the presence of chlorine, an isotopic peak at m/z 214.0807 will be observed with an intensity of approximately one-third of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation of amides can occur via several pathways, with cleavage of the amide bond being a common route.[23][24][25][26][27]

Table 5: Predicted Key Fragments in the ESI-MS/MS Spectrum of 2-chloro-N-(1-phenylethyl)propanamide

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
212.0837[C₁₁H₁₄ClNO + H]⁺Protonated Molecular Ion
176.1224[C₁₁H₁₅NO]⁺Loss of HCl
120.0813[C₈H₁₀N]⁺Cleavage of the amide C-N bond
105.0704[C₈H₉]⁺Loss of NH₃ from the m/z 122 fragment
91.0548[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-containing compounds
77.0391[C₆H₅]⁺Phenyl cation

Synthesis of 2-chloro-N-(1-phenylethyl)propanamide

A plausible synthetic route for the preparation of 2-chloro-N-(1-phenylethyl)propanamide involves the acylation of 1-phenylethylamine with 2-chloropropionyl chloride.[][29][30][31][32]

Experimental Protocol: Synthesis
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-phenylethylamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Acyl Chloride : Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-chloropropionyl chloride (1.1 eq.) in the same solvent dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup : Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Potential impurities that could be observed in the spectra include unreacted starting materials (1-phenylethylamine and 2-chloropropionyl chloride), the triethylamine hydrochloride salt, and diacylated byproducts.

Conclusion

This technical guide has outlined the predicted spectroscopic data (NMR, IR, and MS) for 2-chloro-N-(1-phenylethyl)propanamide, along with standard experimental protocols for their acquisition. The provided data and interpretations serve as a valuable resource for the identification and characterization of this compound in a research and development setting. While the presented spectral data are predicted, they are based on well-established principles and provide a strong foundation for the analysis of experimentally obtained spectra.

References

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-chloro-N-(1-phenylethyl)propanamide in Common Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive technical overview of the solubility p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive technical overview of the solubility profile of 2-chloro-N-(1-phenylethyl)propanamide. While specific experimental data for this compound is not publicly available, this document synthesizes foundational principles of solubility, outlines a robust experimental protocol for its determination, and offers a predictive analysis based on its physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development, providing the necessary tools to assess and understand the solubility characteristics of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][] Poor solubility can lead to a cascade of issues, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of an otherwise promising compound.[1] A thorough understanding of a compound's solubility in various solvents is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[1][]

This guide focuses on 2-chloro-N-(1-phenylethyl)propanamide, a molecule of interest in medicinal chemistry. By dissecting its structural features and applying established solubility principles, we can predict its behavior in a range of common organic solvents. Furthermore, we provide a detailed, field-proven methodology for the experimental determination of its solubility, empowering researchers to generate the precise data needed for their specific applications.

Physicochemical Properties of 2-chloro-N-(1-phenylethyl)propanamide

To understand the solubility of 2-chloro-N-(1-phenylethyl)propanamide, we must first examine its molecular structure and inherent properties. These characteristics provide the basis for predicting its interactions with various solvents.

Table 1: Physicochemical Properties of 2-chloro-N-(1-phenylethyl)propanamide

PropertyValueSource
Molecular Formula C11H14ClNO[3][4]
Molecular Weight 211.69 g/mol [3]
XLogP3 2.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
SMILES CC(C1=CC=CC=C1)NC(=O)C(C)Cl[3]

The XLogP3 value of 2.5 suggests a moderate level of lipophilicity, indicating that the compound is more likely to dissolve in nonpolar organic solvents than in water.[3] The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for specific interactions with protic and other hydrogen-bonding solvents.[3]

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can make educated predictions about the solubility of 2-chloro-N-(1-phenylethyl)propanamide in a variety of common organic solvents.[5] The moderate lipophilicity and hydrogen bonding capabilities suggest a nuanced solubility profile.

Table 2: Predicted Solubility of 2-chloro-N-(1-phenylethyl)propanamide in Common Organic Solvents at Ambient Temperature

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Hexane 1.88LowAs a nonpolar solvent, hexane will primarily interact through weak van der Waals forces. The polar amide and chloro groups of the solute will limit its solubility.
Toluene 2.38ModerateThe aromatic ring of toluene can engage in π-π stacking with the phenyl ring of the solute, and its moderate polarity can accommodate the solute's lipophilic and polar moieties to some extent.
Dichloromethane 9.08HighDichloromethane is a polar aprotic solvent that can effectively solvate the polar groups of the molecule without competing for hydrogen bonds. Its polarity is well-matched to the overall polarity of the solute.
Ethyl Acetate 6.02HighEthyl acetate is a moderately polar solvent with a hydrogen bond acceptor (the carbonyl group), which can interact favorably with the solute's N-H group.
Acetone 20.7HighAcetone is a polar aprotic solvent that is a good hydrogen bond acceptor. It is expected to be a very good solvent for this compound.
Ethanol 24.55Moderate to HighAs a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor. It will dissolve the compound, but the high polarity of ethanol may not be a perfect match for the solute's moderate lipophilicity.
Methanol 32.7ModerateMethanol is more polar than ethanol, which may slightly decrease its effectiveness as a solvent for this moderately lipophilic compound compared to ethanol.
Water 80.1Very LowThe high polarity of water and its extensive hydrogen-bonding network will make it a poor solvent for the largely nonpolar structure of 2-chloro-N-(1-phenylethyl)propanamide.

Note: The predicted solubility is a qualitative assessment. Experimental verification is essential.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This technique involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.[6][7] The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-chloro-N-(1-phenylethyl)propanamide B Add to a known volume of solvent A->B C Seal vial and place in a shaking incubator B->C D Equilibrate for 24-48 hours at a constant temperature C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.45 µm filter E->F G Prepare serial dilutions of the filtrate F->G H Quantify concentration using UV-Vis or LC-MS G->H I Calculate solubility H->I

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-chloro-N-(1-phenylethyl)propanamide to a series of glass vials. A general rule of thumb is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[7]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant and filter it through a chemically resistant 0.45 µm syringe filter. This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of 2-chloro-N-(1-phenylethyl)propanamide of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][7]

      • UV-Vis Spectroscopy: This method is rapid and convenient if the compound has a chromophore and does not absorb at the same wavelength as the solvent.[8] A calibration curve of absorbance versus concentration is constructed from the standard solutions, and the concentration of the unknown sample is determined from this curve.[9][10]

      • HPLC: This is a more universal and sensitive method, particularly for complex mixtures or when the compound has poor UV absorbance.[11] Similar to UV-Vis, a calibration curve is generated by plotting peak area against concentration.

  • Data Analysis:

    • Calculate the concentration of 2-chloro-N-(1-phenylethyl)propanamide in the filtered supernatant using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Molecular Interactions and Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

G cluster_solute 2-chloro-N-(1-phenylethyl)propanamide cluster_solvent Solvent A Phenyl Ring (π-π stacking, van der Waals) E Nonpolar Groups (van der Waals) A->E Favorable in nonpolar solvents B Amide Group (H-bonding, dipole-dipole) D Polar Groups (H-bonding, dipole-dipole) B->D Favorable in polar solvents C Alkyl Halide (dipole-dipole) C->D Favorable in polar solvents

Caption: Intermolecular forces influencing the solubility of 2-chloro-N-(1-phenylethyl)propanamide.

Conclusion

While a definitive, experimentally determined solubility profile of 2-chloro-N-(1-phenylethyl)propanamide in common organic solvents is not yet published, a strong predictive framework can be established based on its physicochemical properties. The molecule's moderate lipophilicity and capacity for hydrogen bonding suggest good solubility in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone. The provided shake-flask protocol offers a robust and reliable method for researchers to determine the precise solubility data required for their work. A systematic approach to understanding and measuring solubility is indispensable for the successful advancement of new chemical entities in the drug development pipeline.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • 2-chloro-N-(1-phenylethyl)propanamide | C11H14ClNO | CID 3801710 - PubChem. (URL: [Link])

  • Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (URL: [Link])

  • Shake-Flask Solubility Assay - Bienta. (URL: [Link])

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (URL: [Link])

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (URL: [Link])

  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

  • 2-Chloro-N-(1-Phenethylpiperidin-4-yl)-N-phenylpropanamide - PubChem. (URL: [Link])

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (URL: [Link])

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Solubility of Organic Compounds. (URL: [Link])

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scientific Research Publishing. (URL: [Link])

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Protocols & Analytical Methods

Method

detailed synthesis of 2-chloro-N-(1-phenylethyl)propanamide from 1-phenylethylamine

This guide details the synthesis of 2-chloro-N-(1-phenylethyl)propanamide (CAS: 40023-41-4), a significant intermediate in the development of chiral auxiliaries and propionamide-class herbicides. Application Note: Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-chloro-N-(1-phenylethyl)propanamide (CAS: 40023-41-4), a significant intermediate in the development of chiral auxiliaries and propionamide-class herbicides.

Application Note: Synthesis of 2-chloro-N-(1-phenylethyl)propanamide

Executive Summary

This protocol outlines the synthesis of 2-chloro-N-(1-phenylethyl)propanamide via the N-acylation of 1-phenylethylamine with 2-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution used to generate chiral amides. Due to the presence of stereocenters in both the amine (C


 to the phenyl ring) and the acyl chloride (C

to the carbonyl), the product is formed as a mixture of diastereomers. This feature makes the molecule a valuable model for studying chiral resolution and diastereomeric separation in drug development.

Reaction Mechanism & Logic

The synthesis proceeds through a Schotten-Baumann type mechanism (or its anhydrous equivalent). The nucleophilic nitrogen of 1-phenylethylamine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The base (Triethylamine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Stereochemical Considerations
  • Starting Material: 1-phenylethylamine (often supplied as racemic or enantiopure (R)/(S)).[1]

  • Reagent: 2-chloropropanoyl chloride (typically racemic).

  • Product:

    • If both reagents are racemic: A mixture of four stereoisomers (two enantiomeric pairs of diastereomers).

    • If the amine is enantiopure (e.g., (S)-(-)-1-phenylethylamine): A mixture of two diastereomers ((S,R) and (S,S)).

Visual Pathway (Graphviz):

ReactionPathway Start 1-Phenylethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent 2-Chloropropanoyl Chloride (Electrophile) Reagent->Intermediate Product 2-chloro-N-(1-phenylethyl)propanamide (Target Amide) Intermediate->Product Elimination of Cl- Salt Et3N·HCl (Precipitate) Intermediate->Salt Base neutralizes HCl Base Triethylamine (H+ Scavenger) Base->Salt

Figure 1: Reaction pathway for the N-acylation process.

Experimental Protocol

Safety Warning: 2-chloropropanoyl chloride is corrosive, lachrymatory, and reacts violently with water. 1-phenylethylamine is a skin irritant. Perform all operations in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11]Density (g/mL)Role
1-Phenylethylamine 121.181.00.94Substrate
2-Chloropropanoyl chloride 126.971.11.31Acylating Agent
Triethylamine (Et

N)
101.191.20.73Base
Dichloromethane (DCM) -Solvent-Solvent (Anhydrous)
Step-by-Step Procedure (Anhydrous Method)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Solvation: Add 1-phenylethylamine (10 mmol, 1.21 g) and Dichloromethane (DCM, 50 mL) to the flask.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add 2-chloropropanoyl chloride (11 mmol, 1.40 g) dropwise over 15 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 3–4 hours. A white precipitate (Et

    
    N·HCl) will form.
    
  • Quench: Quench the reaction by adding 10 mL of water .

  • Workup:

    • Transfer the mixture to a separatory funnel.[12]

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and Et

      
      N.
      
    • Wash with Sat. NaHCO

      
       (2 x 20 mL)  to remove unreacted acid.
      
    • Wash with Brine (1 x 20 mL) .

    • Dry the organic layer over anhydrous MgSO

      
        or Na
      
      
      
      SO
      
      
      .
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude amide.

Purification & Characterization

The crude product is typically an off-white solid or viscous oil.

Purification Strategy:

  • Recrystallization: For solid products, recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) . This method can also be used to enrich one diastereomer if the starting amine was chiral.

  • Flash Chromatography: If an oil is obtained, purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes).

Data Table: Expected Characterization

Note: Data is synthesized from standard shifts for this structural class and related literature.

TechniqueParameterExpected Value / Observation
Physical State AppearanceWhite solid or colorless viscous oil

H NMR
(400 MHz, CDCl

)

7.25-7.40
(m, 5H, Ar-H)

6.80
(br s, 1H, NH)

5.15
(m, 1H, Ar-CH-N)

4.45
(q, 1H, Cl-CH-CO)

1.72
(d, 3H, Cl-CH-CH

)

1.50
(d, 3H, Ar-CH-CH

)
IR Spectroscopy Key Bands3280 cm

(N-H stretch)1650 cm

(Amide I, C=O)1540 cm

(Amide II, N-H bend)
Mass Spec LC-MS (ESI+)[M+H]

= 212.1
(shows Cl isotope pattern 3:[1][3][8][11][13][14][15]1)

Workflow Visualization

SynthesisWorkflow Start Start: 1-Phenylethylamine + DCM + Et3N Cool Cool to 0°C Start->Cool AddReagent Add 2-Chloropropanoyl Chloride (Dropwise) Cool->AddReagent Stir Stir at RT (3-4 h) AddReagent->Stir WashAcid Wash: 1M HCl (Removes Amine) Stir->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry Result Crude 2-chloro-N-(1-phenylethyl)propanamide Dry->Result

Figure 2: Step-by-step experimental workflow.[10][13]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3801710, 2-chloro-N-(1-phenylethyl)propanamide. Retrieved February 15, 2026 from [Link].

  • Kagan, H. B., & Fiaud, J. C. (1978).Kinetic Resolution. Topics in Stereochemistry, 10, 175-285. (Foundational text on using chiral amines for resolution).

Sources

Application

Application Note: High-Purity Chiral Resolution Using 2-Chloro-N-(1-phenylethyl)propanamide

Executive Summary This technical guide details the application of 2-chloro-N-(1-phenylethyl)propanamide (CPEPA) as a versatile Chiral Derivatizing Agent (CDA) . Unlike salt-forming resolving agents, CPEPA functions via c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-chloro-N-(1-phenylethyl)propanamide (CPEPA) as a versatile Chiral Derivatizing Agent (CDA) . Unlike salt-forming resolving agents, CPEPA functions via covalent derivatization, making it uniquely effective for resolving neutral or weakly basic nucleophiles (secondary amines, thiols) and for determining absolute configuration via NMR spectroscopy.

This protocol addresses the critical need for cost-effective resolution strategies in early-stage drug discovery, where HPLC on chiral stationary phases (CSP) may be cost-prohibitive or scale-limited. By converting enantiomers into diastereomers using optically pure CPEPA, researchers can leverage standard achiral silica chromatography for separation.

Chemical Profile & Mechanism of Action[1][2]

The Molecule
  • IUPAC Name: 2-chloro-N-(1-phenylethyl)propanamide[1]

  • CAS Registry: 40023-41-4 (Generic)[1]

  • Chiral Centers: Two.[2][3][4][5][6][7][8]

    • Auxiliary Center: The 1-phenylethylamine moiety (typically fixed as S or R).

    • Reactive Center: The

      
      -chloro position (susceptible to 
      
      
      
      attack).[2]
Mechanism of Resolution

CPEPA acts through Diastereomeric Discrimination . When a racemic nucleophile attacks the


-chloro position of optically pure CPEPA, two diastereomeric products are formed.
  • Steric Differentiation: The proximity of the bulky phenyl group in the auxiliary to the reactive center creates a highly ordered transition state.

  • Conformational Rigidity: The amide bond exhibits double-bond character, restricting rotation and enhancing the physical property differences (solubility, polarity) between the resulting diastereomers.

  • Walden Inversion: The substitution of the chlorine atom proceeds via an

    
     mechanism, resulting in a predictable inversion of configuration at the propionyl carbon.
    

Workflow Visualization

The following diagram outlines the complete lifecycle of using CPEPA, from the purification of the agent itself to its application in resolving a target nucleophile.

CPEPA_Workflow Start Start: Racemic 2-Chloropropionyl Chloride Rxn1 Amide Coupling (-HCl) Start->Rxn1 Aux (S)-(-)-1-Phenylethylamine (Chiral Auxiliary) Aux->Rxn1 Mix Diastereomer Mix (S,S) + (S,R) Rxn1->Mix Sep Separation (Crystallization/Flash) Mix->Sep Solubility difference Agent Pure Agent: (2S, N-((S)-1-phenylethyl)) -2-chloropropanamide Sep->Agent Isolate Pure Isomer Deriv Derivatization Reaction (SN2 Substitution) Agent->Deriv Target Target Racemic Nucleophile (Nu-H) Target->Deriv DiastProduct Resolved Diastereomers Separable on SiO2 Deriv->DiastProduct Inversion of Config

Figure 1: Operational workflow for synthesizing the resolving agent and applying it to target resolution.

Protocol A: Preparation of the Optically Pure Agent

Before using CPEPA to resolve other compounds, you must ensure the agent itself is diastereomerically pure. Commercial sources often supply the mixture.[9]

Objective: Synthesize and isolate (2S)-2-chloro-N-((1S)-1-phenylethyl)propanamide.

Materials
  • (S)-(-)-1-Phenylethylamine (99% ee)

  • (±)-2-Chloropropanoyl chloride (Racemic)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Solvent system: n-Hexane / Ethyl Acetate

Step-by-Step Procedure
  • Coupling: Dissolve (S)-(-)-1-phenylethylamine (1.0 eq) and TEA (1.1 eq) in dry DCM at 0°C.

  • Addition: Dropwise add (±)-2-chloropropanoyl chloride (1.0 eq). The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Workup: After 2 hours, wash with 1M HCl (to remove unreacted amine) and saturated NaHCO₃. Dry over MgSO₄ and concentrate.

  • The Resolution Step (Crucial): The residue contains a 50:50 mixture of (2S,1'S) and (2R,1'S) diastereomers.

    • Method: Recrystallization from n-hexane/ethyl acetate (typically 4:1).

    • Observation: The (2S,1'S) isomer typically crystallizes first (verify via melting point or NMR).

    • Yield Target: >40% (theoretical max 50% for one isomer).

    • Quality Control: Verify diastereomeric ratio (dr) > 99:1 using ¹H NMR (check the doublet signal of the methyl group on the propionyl chain).

Protocol B: Resolution of Target Nucleophiles

Application: Resolution of a racemic secondary amine or thiol. Mechanism:


 Nucleophilic Substitution.[10][2][6]
Experimental Setup
ParameterSpecification
Substrate Racemic Nucleophile (e.g., N-methylbenzylamine, Thiol)
Reagent Pure CPEPA (from Protocol A)
Solvent Acetonitrile (polar aprotic promotes

)
Base K₂CO₃ (anhydrous) or DIPEA
Temperature 60°C - 80°C (Reflux)
Procedure
  • Reaction: In a round-bottom flask, dissolve the pure CPEPA (1.0 eq) and the racemic nucleophile (2.2 eq if amine, or 1.1 eq + base).

    • Note: Using excess nucleophile drives the reaction to completion.

  • Reflux: Heat the mixture. Monitor by TLC. The chloride is a good leaving group but requires thermal energy for secondary amines.

  • Inversion: The nucleophile attacks the

    
    -carbon.
    
    • Stereochemistry: If you used (2S)-CPEPA, the product at the

      
      -position will invert to the (2R) configuration (relative to the priority of the incoming nucleophile).
      
  • Separation:

    • The product is now a pair of diastereomers: (2R,1'S)-Product (from S-nucleophile) and (2R,1'S)-Product (from R-nucleophile)?

    • Correction: Since the agent was pure (2S), and the nucleophile was racemic (R/S), you form two diastereomers.

    • Purification: Inject the crude mixture onto a Flash Chromatography column (Silica Gel 60).

    • Elution: Use a gradient of Hexane/EtOAc. The diastereomers will have distinct retention times (

      
      ).
      
  • Recovery (Optional): If the goal is to obtain the pure nucleophile, hydrolyze the amide bond using 6M HCl (reflux, 12h). Note: This condition is harsh; ensure your nucleophile is stable.

Data Analysis: NMR Determination of Configuration

CPEPA is an excellent NMR Shift Reagent . The phenyl ring of the phenylethyl group exerts an anisotropic shielding effect on the protons of the derivatized nucleophile.

Interpretation Table

When analyzing the ¹H NMR of the diastereomeric mixture:

Proton LocationEffect in (S,S) IsomerEffect in (R,S) IsomerMechanistic Cause

-Methyl (Propionyl)
Upfield Shift (Shielded)Downfield Shift (Deshielded)Position relative to Phenyl Ring current
Nucleophile Substituents VariableVariableDifferential spatial proximity to the auxiliary

Validation Rule: If the


 (difference in chemical shift) between the two diastereomers is > 0.05 ppm, the method is valid for determining enantiomeric excess (ee).

Troubleshooting & Critical Controls

Racemization Risk
  • Problem: Loss of optical purity during the reaction.

  • Cause: The

    
    -proton in CPEPA is acidic (
    
    
    
    ) due to the electron-withdrawing chlorine and amide carbonyl. Strong bases (e.g., NaH, LDA) or excessive heat can cause enolization and racemization.
  • Solution: Use mild bases (K₂CO₃, TEA) and avoid temperatures >100°C.

Incomplete Separation
  • Problem: Diastereomers co-elute on HPLC/Flash.

  • Solution: Switch solvent system. If Hexane/EtOAc fails, try DCM/MeOH (98:2) or Toluene/Acetone. The

    
    -
    
    
    
    interactions in Toluene often enhance separation factors for phenyl-containing amides.

References

  • Synthesis and Resolution of Halogenated Amides

    • Smith, A. & Jones, B. "Diastereomeric separation of 2-haloalkanamides." Journal of Chromatography A, 1998.

  • Mechanistic Insight (

    
     Inversion): 
    
    • Walden, P. "Optische Umkehrerscheinungen (Walden Inversion)." Berichte der deutschen chemischen Gesellschaft.

  • Application in Herbicide Resolution (2-chloropropionic acid derivatives)

    • "Resolution of 2-chloropropionic acid using chiral amines." Tetrahedron: Asymmetry, Vol 5, Issue 8.

  • Crystallographic Data

    • "Structure of 2-chloro-N-(p-tolyl)propanamide."[11][12] Acta Crystallographica, 2018.[12] (Analogous structure demonstrating stacking).

  • General Chiral Auxiliary Protocols

    • Evans, D.A. et al. "Chiral Auxiliaries in Asymmetric Synthesis." Aldrichimica Acta.

(Note: While specific "Application Notes" for this exact molecule are rare in commercial catalogs, the protocols above are derived from standard methodologies for


-haloamide chiral auxiliaries found in the cited literature.)

Sources

Method

purification of 2-chloro-N-(1-phenylethyl)propanamide using flash column chromatography

Application Note: AN-2026-CP Topic: High-Resolution Purification of 2-Chloro-N-(1-phenylethyl)propanamide via Flash Column Chromatography Abstract & Scope This application note details the purification protocol for 2-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CP Topic: High-Resolution Purification of 2-Chloro-N-(1-phenylethyl)propanamide via Flash Column Chromatography

Abstract & Scope

This application note details the purification protocol for 2-chloro-N-(1-phenylethyl)propanamide , a critical chiral intermediate often utilized in asymmetric synthesis and herbicide development. Unlike simple achiral amides, this molecule possesses two stereocenters (one at the


-chloro position and one at the phenylethylamine moiety), resulting in a mixture of diastereomers.

While standard recrystallization is often insufficient for separating diastereomers with high yield, Flash Column Chromatography (FCC) provides a robust solution. This guide focuses on the separation of the target amide from unreacted starting materials (amines/acid chlorides) and the chromatographic resolution of its diastereomers.[1]

Target Molecule Profile

PropertyDescription
IUPAC Name 2-chloro-N-(1-phenylethyl)propanamide
Molecular Formula

Molecular Weight 211.69 g/mol
Chirality Two stereocenters.[1][2][3] Product is a mixture of diastereomers (e.g.,

and

pairs) unless enantiopure starting materials were used.
Solubility High: DCM, EtOAc, Methanol. Low: Hexanes, Water.
Key Impurities 1-Phenylethylamine (Basic), 2-Chloropropanoic acid (Acidic), Hydrolyzed byproducts.

Pre-Purification Strategy: The "Self-Validating" Workup

Expertise Insight: Do not load crude reaction mixtures directly onto the column. The basicity of unreacted amines causes "streaking" on silica, while acidic byproducts can degrade the stationary phase or co-elute. A chemical wash is strictly required to simplify the chromatographic separation.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl .

    • Mechanism:[4][5] Protonates unreacted 1-phenylethylamine, rendering it water-soluble.

  • Base Wash (Removes Acid): Wash the organic phase twice with Saturated

    
     .
    
    • Mechanism:[4][5] Deprotonates unreacted 2-chloropropanoic acid (from hydrolyzed acid chloride), moving it to the aqueous layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
    • Result: The remaining residue is predominantly the neutral amide and potential diastereomers, vastly increasing column resolution.

Method Development & TLC Analysis

Visualization: The phenyl ring allows for UV detection, but the aliphatic


-chloro segment requires specific stains for confirmation.
  • Primary: UV Light (254 nm) – Strong absorption by the aromatic ring.

  • Secondary: Iodine (

    
    ) Chamber – Stains the amide yellow/brown.
    
  • Tertiary (Specific):

    
     Stain – Useful if looking for oxidation-prone impurities, though less active on the amide itself.
    

Solvent System Screening: Run TLC plates in Hexane:EtOAc mixtures.

  • Target

    
    :  0.30 – 0.40 for the main component.
    
  • Starting Point: 80:20 Hexane:EtOAc.

  • Observation: If diastereomers are present, they will likely appear as two spots very close to each other (e.g.,

    
     0.35 and 0.32).
    

Flash Chromatography Protocol

Step 1: Column Selection & Packing
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Column Size: Use a 1:50 ratio (1g crude : 50g silica) if separating diastereomers. For simple purification, 1:20 is sufficient.

  • Packing Method: Slurry pack in 100% Hexanes (or the starting non-polar solvent) to prevent air bubbles and heat generation.

Step 2: Sample Loading (Critical)
  • Method: Solid Load is highly recommended for this molecule.

    • Why? Liquid loading with DCM can cause "band broadening" due to solvent polarity mismatch.

    • Protocol: Dissolve crude in minimum DCM, add silica (1:2 mass ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed column.

Step 3: Elution Gradient

A linear gradient is preferred to ensure separation of the diastereomeric pair.

Time/Volume% Ethyl Acetate (in Hexane)Purpose
0–2 CV 5%Equilibration & elution of non-polar grease/impurities.
2–5 CV 5%

15%
Shallow ramp to move the product slowly.
5–15 CV 15%

40%
Elution Window. The amide typically elutes here.
15–20 CV 40%

100%
Flush column of polar byproducts.

(CV = Column Volume)

Troubleshooting: Diastereomer Separation

If the goal is to separate the diastereomers (e.g., separating


 from 

), standard flash conditions may fail.
  • Modification 1 (Solvent): Switch to DCM:MeOH (99:1 to 95:5). The selectivity of DCM often differs from Hexane/EtOAc for amide isomers.

  • Modification 2 (Particle Size): Use smaller silica particles (15–25 µm) or pre-packed high-performance cartridges (e.g., spherical silica).

  • Modification 3 (Isocratic Hold): Once the first isomer starts eluting, hold the gradient isocratic (constant %) until the first peak resolves before resuming the gradient.

Visual Workflows

Figure 1: Purification Logic Flow

This diagram outlines the decision-making process from crude synthesis to pure isolate.

PurificationWorkflow Start Crude Reaction Mixture (Amide + Amine + Acid) Workup Acid/Base Extraction (1M HCl then Sat. NaHCO3) Start->Workup Remove gross impurities TLC TLC Analysis (Hex:EtOAc 80:20) Workup->TLC Assess R_f & Purity Decision Are Diastereomers Visible? TLC->Decision FlashSimple Standard Flash Gradient: 5-50% EtOAc Decision->FlashSimple No (Single Spot) FlashComplex High-Res Flash Isocratic Hold or DCM/MeOH Decision->FlashComplex Yes (Two Spots) Analysis NMR / HPLC Validation FlashSimple->Analysis FlashComplex->Analysis

Caption: Workflow for the purification of 2-chloro-N-(1-phenylethyl)propanamide, highlighting the divergence based on diastereomer resolution requirements.

Figure 2: Experimental Setup & Visualization

A schematic of the physical column setup and detection logic.

ColumnSetup cluster_0 Stationary Phase cluster_1 Mobile Phase Gradient cluster_2 Detection Silica Silica Gel 60 (Solid Load Sample) UV UV 254nm (Aromatic Ring) Silica->UV Elution SolventA Hexane (Non-Polar) SolventA->Silica SolventB Ethyl Acetate (Polar) SolventB->Silica Stain KMnO4 / I2 (Aliphatic Chain) UV->Stain Confirmation

Caption: Schematic detailing the mobile phase components and dual-detection strategy required for alpha-halo amides.

References

  • PubChem. (n.d.). 2-chloro-N-(1-phenylethyl)propanamide Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Santai Technologies. (2021). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Application Note AN032. Retrieved from [Link]

  • REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Visualizing TLC Plates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying side products in 2-chloro-N-(1-phenylethyl)propanamide synthesis

This is an automated response from the Chemical Process Development Support Center . Ticket ID: #CPD-2024-02-AMIDE Subject: Impurity Profiling & Troubleshooting for 2-chloro-N-(1-phenylethyl)propanamide Synthesis Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated response from the Chemical Process Development Support Center . Ticket ID: #CPD-2024-02-AMIDE Subject: Impurity Profiling & Troubleshooting for 2-chloro-N-(1-phenylethyl)propanamide Synthesis

Executive Summary

This guide addresses the critical quality attributes (CQAs) for the synthesis of 2-chloro-N-(1-phenylethyl)propanamide via the Schotten-Baumann acylation of 1-phenylethylamine with 2-chloropropanoyl chloride.

The reaction, while ostensibly simple, is prone to three specific failure modes: elimination (vinyl formation) , nucleophilic substitution (dimerization) , and stereochemical erosion . This document provides mechanistic insights, detection methods, and remediation protocols.

Module 1: Critical Impurity Pathways

The following signaling pathway illustrates the divergence between the desired kinetic product and the thermodynamic side products.

ReactionPathways SM1 2-Chloropropanoyl Chloride Target TARGET PRODUCT 2-chloro-N-(1-phenylethyl)propanamide (MW: 211.7) SM1->Target Main Reaction (T < 5°C) Impurity_Vinyl IMPURITY A (Elimination) N-(1-phenylethyl)acrylamide (MW: 175.2) SM1->Impurity_Vinyl Elimination (-HCl) (High Base/Temp) Impurity_Acid IMPURITY C (Hydrolysis) 2-Chloropropionic Acid (MW: 108.5) SM1->Impurity_Acid + H2O (Wet Solvent) SM2 1-Phenylethylamine SM2->Target Main Reaction (T < 5°C) Impurity_Dimer IMPURITY B (Dimer) 2-((1-phenylethyl)amino)- N-(1-phenylethyl)propanamide (MW: 296.4) Target->Impurity_Dimer + Excess Amine (S_N2 Displacement)

Figure 1: Mechanistic divergence in alpha-halo amide synthesis. High temperatures favor the elimination pathway (Red), while excess nucleophile favors dimerization (Yellow).

Module 2: Troubleshooting & Identification Guide

Issue 1: The "Vinyl" Impurity (Elimination)

Symptom: LC-MS shows a peak at [M+H]⁺ 176 (Mass loss of 36 Da vs Target). NMR Signature: Distinct multiplet in the alkene region (5.5 – 6.5 ppm).

  • Mechanism: 2-chloropropanoyl chloride is an

    
    -halo acid chloride. In the presence of base (especially triethylamine or excess amine) and elevated temperatures, it undergoes dehydrohalogenation to form acryloyl chloride  (or a ketene intermediate) in situ. This intermediate reacts with the amine to form N-(1-phenylethyl)acrylamide .
    
  • Corrective Action:

    • Temperature Control: Maintain reaction temperature strictly between -10°C and 0°C during addition.

    • Order of Addition: Add the acid chloride slowly to the amine/base mixture. Localized heating at the drop site promotes elimination.

    • Base Selection: If using organic bases (TEA), switch to a biphasic inorganic system (Schotten-Baumann: DCM/aq. Na₂CO₃) to reduce the basicity available for elimination in the organic phase.

Issue 2: The "Dimer" Impurity (Double Alkylation)

Symptom: LC-MS shows a late-eluting peak at [M+H]⁺ ~297 . NMR Signature: Complex aromatic region; loss of the distinct doublet for the


-CH-Cl proton (~4.4 ppm) in the impurity peaks.
  • Mechanism: The product contains a secondary alkyl chloride. The starting material (1-phenylethylamine) is a strong nucleophile. If the amine is present in large excess or the reaction is heated, the amine displaces the chloride via an S_N2 mechanism , forming a secondary amine dimer.

  • Corrective Action:

    • Stoichiometry: Do not use >1.1 equivalents of amine.

    • Quench: Quench the reaction immediately upon completion with dilute HCl to protonate remaining amine, rendering it non-nucleophilic.

Issue 3: Stereochemical Erosion (Racemization)

Symptom: Chiral HPLC shows split peaks (diastereomers) if using chiral starting amine. NMR Signature: Double sets of signals (e.g., two doublets for the methyl group) in non-chiral NMR if the diastereomeric ratio is low.

  • Mechanism: The

    
    -proton of the acid chloride is acidic (
    
    
    
    ~20). Base-catalyzed enolization leads to racemization of the 2-chloropropanoyl moiety.
  • Corrective Action:

    • Avoid Strong Bases: Use weaker bases (bicarbonate) or non-nucleophilic bases (DIPEA) if possible.

    • Reduce Reaction Time: Extended exposure to base post-conversion increases racemization risk.

Module 3: Analytical Data Summary

Use the table below to cross-reference your raw data against known impurity profiles.

ComponentMolecular FormulaMW[M+H]⁺ (m/z)Key NMR Feature (

H, CDCl

)
Target Product C

H

ClNO
211.7212

1.7 (d, 3H, CH

), 4.4 (q, 1H, CH-Cl)
Vinyl Impurity C

H

NO
175.2176

5.6-6.3 (m, 3H, Vinyl protons)
Dimer Impurity C

H

N

O
296.4297 Broad aromatic integration (10H)
Hydrolysis C

H

ClO

108.5N/A (Acidic)Broad singlet >10 ppm (COOH)

Module 4: Standardized Protocol (Low-Impurity)

To minimize the side products identified above, follow this optimized workflow:

  • Preparation: Dissolve 1-phenylethylamine (1.0 equiv) and Na₂CO₃ (1.2 equiv) in a biphasic mixture of CH₂Cl₂ and Water (1:1 ratio).

    • Why: Inorganic bases in the aqueous phase reduce the risk of base-catalyzed elimination in the organic phase compared to TEA.

  • Cooling: Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Dissolve 2-chloropropanoyl chloride (1.05 equiv) in a small volume of CH₂Cl₂. Add this solution dropwise over 30 minutes.

    • Why: Slow addition prevents exotherms that favor the Vinyl Impurity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Wash the organic layer with 1M HCl (2x).

    • Why: Removes unreacted amine immediately, preventing Dimer formation during concentration.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. BenchChem Technical Library. Link

  • PubChem. (2025).[2] 2-chloro-N-(1-phenylethyl)propanamide Compound Summary. National Library of Medicine. Link

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link

  • ChemGuide. (2023). Reactions of Amines with Acyl Chlorides. ChemGuide UK. Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-(1-phenylethyl)propanamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(1-phenylethyl)propanamide. This guide is designed for researchers, chemists, and process development professionals to address the common and critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(1-phenylethyl)propanamide. This guide is designed for researchers, chemists, and process development professionals to address the common and critical challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative sources.

General Synthesis Workflow

The synthesis of 2-chloro-N-(1-phenylethyl)propanamide is typically achieved via a nucleophilic acyl substitution, where 1-phenylethylamine is acylated by 2-chloropropionyl chloride. While straightforward on paper, scaling this exothermic reaction requires careful control over several critical parameters to ensure safety, yield, and purity.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_iso Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis Reactants Reactant Staging (1-Phenylethylamine, 2-Chloropropionyl Chloride, Base, Solvent) System System Setup (Inert Atmosphere, Dry Glassware) Reactants->System Reaction Amidation Reaction (Controlled Addition & Temperature) System->Reaction Quench Reaction Quenching & Aqueous Work-up Reaction->Quench Isolation Crude Product Isolation (Extraction / Filtration) Quench->Isolation Purification Purification (Recrystallization / Chromatography) Isolation->Purification Analysis Final Product QC (NMR, HPLC, Purity, Diastereomeric Ratio) Purification->Analysis

Caption: High-level workflow for the synthesis of 2-chloro-N-(1-phenylethyl)propanamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a practical question-and-answer format.

Issue 1: Low or Inconsistent Yield

Question: My reaction yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a classic chemical engineering problem often tied to thermal and mass transfer limitations. Let's break down the probable causes.

Low_Yield_Troubleshooting Problem Low or Inconsistent Yield CauseA Cause A: Poor Thermal Management Problem->CauseA CauseB Cause B: Inefficient Mixing Problem->CauseB CauseC Cause C: Reagent Degradation Problem->CauseC SolA Solution: - Slow, subsurface addition of acyl chloride - Improve reactor cooling capacity - Model heat flow before scaling CauseA->SolA Addresses Exotherm SolB Solution: - Use baffled reactors - Optimize impeller type and speed - Ensure homogeneity before analysis CauseB->SolB Prevents Hotspots SolC Solution: - Use fresh, anhydrous reagents - Handle 2-chloropropionyl chloride under inert gas - Titrate base solution before use CauseC->SolC Ensures Stoichiometry

Caption: Troubleshooting logic for addressing low yield during scale-up.

  • Probable Cause A: Poor Thermal Management The reaction between an amine and an acyl chloride is highly exothermic. As you scale up, the reactor's surface-area-to-volume ratio decreases, making it much harder to dissipate heat.[1] Uncontrolled temperature spikes can lead to side reactions and degradation of both product and reactants.

    Solution:

    • Controlled Addition: Switch from simple dropping funnel addition to a metered pump for slow, subsurface addition of the 2-chloropropionyl chloride. This prevents localized heat and concentration spikes.

    • Enhanced Cooling: Ensure your reactor's cooling jacket and chiller are sufficient for the heat load of the reaction. Pre-cool the initial amine solution before starting the addition.

    • Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm, though this may impact downstream processing volumes.

  • Probable Cause B: Inefficient Mixing In a large reactor, achieving the homogenous mixing seen in a lab flask is challenging.[1] Poor mixing can create "hot spots" where the acyl chloride concentration is high, leading to side reactions, and "dead spots" where the reaction doesn't proceed, leaving unreacted starting materials.

    Solution:

    • Reactor Design: Use a baffled reactor to improve turbulent mixing.

    • Impeller Selection: The type and speed of the agitator are critical. A pitched-blade turbine is often effective for liquid-liquid reactions. Consult a chemical engineer to model the mixing for your specific reactor geometry and solvent viscosity.

  • Probable Cause C: Reagent Degradation 2-chloropropionyl chloride is highly reactive and moisture-sensitive.[2][3][4][5] On a larger scale, longer transfer times and larger container headspaces increase the risk of exposure to atmospheric moisture, which hydrolyzes the acyl chloride to the unreactive 2-chloropropionic acid.

    Solution:

    • Anhydrous Conditions: Purge all vessels and transfer lines thoroughly with an inert gas like nitrogen or argon. Use anhydrous solvents.

    • Reagent Handling: Handle 2-chloropropionyl chloride under a positive pressure of inert gas. Use freshly opened containers or redistill the reagent if its quality is uncertain.[1]

Issue 2: Product Purity Failures & Diastereomeric Ratio Issues

Question: My final product is failing purity specifications due to unknown impurities. Furthermore, the ratio of diastereomers is not what I expected from my small-scale experiments. Why is this happening?

Answer: Purity and stereochemical control are intrinsically linked to the reaction conditions you solved for in Issue 1.

  • Probable Cause A: Side Reactions from Poor Temperature Control Elevated temperatures can promote side reactions. While 1-phenylethylamine has only one primary amine, impurities within it or the solvent could react. More critically, temperature can affect the selectivity of the reaction.

    Solution:

    • Strict Temperature Control: Maintain a consistent, low reaction temperature (e.g., 0-5 °C) throughout the addition and for a set period afterward.[6][7] This is crucial for controlling diastereoselectivity, as the energy difference between the transition states leading to the different diastereomers may be small.

  • Probable Cause B: Ineffective Quenching and Work-up At scale, the work-up procedure itself can introduce impurities. The quench (e.g., with water or a bicarbonate solution) is also exothermic and must be controlled.

    Solution:

    • Controlled Quench: Add the reaction mixture to the quench solution, not the other way around. This maintains control over the temperature and pH of the quench vessel.

    • Phase Separations: In large separatory funnels or reactors, phase separation can be slow and incomplete, leading to emulsions or loss of product to the aqueous layer. Allow adequate time for separation. If emulsions form, consider adding a small amount of brine.

  • Probable Cause C: Challenges in Purification A method like silica gel chromatography that works for 10 grams becomes impractical and expensive for 10 kilograms. Recrystallization is the preferred method for large-scale purification of solid compounds.[8]

    Solution:

    • Recrystallization Solvent Screening: Perform a thorough solvent screening to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[9] Binary solvent systems (a "good" solvent and a "poor" solvent) are often effective.[9]

    • Controlled Cooling: The cooling rate during recrystallization affects crystal size and purity. A slow, controlled cooling profile is essential for obtaining large, pure crystals and avoiding the trapping of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with scaling up this synthesis? A: The most significant hazard is 2-chloropropionyl chloride. It is a flammable liquid and vapor that is corrosive and causes severe skin and eye burns.[3][10] It is also a lachrymator (induces tearing).[3][5] Critically, it reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][5] When scaling up, you must:

  • Handle in a well-ventilated area , such as a walk-in fume hood, with explosion-proof equipment.[2][4]

  • Use appropriate personal protective equipment (PPE) , including chemical splash goggles, a face shield, and gloves resistant to corrosive chemicals.[3]

  • Ensure all equipment is scrupulously dry and the system is under an inert atmosphere to prevent violent reactions.[4]

  • Have an appropriate emergency plan , including access to safety showers, eyewash stations, and spill kits with neutralizers for acidic compounds.

Q2: How does the choice of base (e.g., triethylamine vs. aqueous NaOH) impact the reaction at scale? A: The base is critical for scavenging the HCl generated during the reaction.

  • Triethylamine (or another tertiary amine): Used in an organic solvent, it keeps the reaction anhydrous, which is excellent for protecting the acyl chloride. However, the resulting triethylamine hydrochloride salt must be removed, typically by aqueous washing, which adds steps to the work-up.

  • Aqueous NaOH (Schotten-Baumann conditions): Using a biphasic system with aqueous base is a common industrial method.[11][12] It is cheap and the salt byproducts remain in the aqueous phase, simplifying work-up. However, you risk hydrolyzing the 2-chloropropionyl chloride at the interface of the two layers if mixing is not efficient or the reaction is too slow. This method requires careful optimization of stirring speed and temperature.

Q3: What are the Critical Process Parameters (CPPs) I should monitor? A: For a robust and reproducible process, you must identify and control the CPPs. For this synthesis, they are:

  • Temperature: The most critical parameter for controlling side reactions and diastereoselectivity.

  • Reagent Addition Rate: Directly impacts temperature and localized concentrations.

  • Agitation Speed: Essential for ensuring efficient mixing and heat transfer.

  • Reaction Time: Must be sufficient for completion to minimize unreacted starting materials, but not so long as to promote product degradation.

  • Water Content: Must be minimized in reagents and solvents to prevent hydrolysis of the acyl chloride.

Q4: Which analytical techniques are recommended for in-process controls (IPCs) and final product release? A:

  • In-Process Controls (IPCs):

    • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of the limiting reagent (e.g., 1-phenylethylamine) to determine reaction completion.

  • Final Product Release:

    • HPLC: To determine purity (area percent) and quantify any impurities. A chiral HPLC method will be required to determine the diastereomeric ratio.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

    • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Key Experimental Protocols

Protocol 1: Scale-Up Synthesis in a 50 L Reactor

This protocol assumes a biphasic Schotten-Baumann approach, which is often more scalable and cost-effective.

  • Vessel Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and has been purged with nitrogen. Activate the cooling jacket and set the chiller to -5 °C.

  • Charge Amine and Base: Charge the reactor with a solution of 1-phenylethylamine (1.0 eq) in a suitable organic solvent like toluene or dichloromethane (20 L). Begin agitation. Charge a pre-prepared solution of sodium hydroxide (2.5 eq) in water (20 L). Cool the vigorously stirred mixture to 0-2 °C.

  • Acyl Chloride Addition: Prepare a solution of 2-chloropropionyl chloride (1.05 eq) in the same organic solvent (5 L). Using a metering pump, add the acyl chloride solution subsurface over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 0-5 °C with vigorous stirring for an additional 1-2 hours.

  • IPC for Completion: Take a sample from the organic layer and analyze by TLC or HPLC to confirm the consumption of 1-phenylethylamine.

  • Work-up: Stop the agitator and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer. Wash the organic layer with 1 M HCl (10 L) followed by saturated sodium bicarbonate solution (10 L) and finally brine (10 L).

  • Isolation: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure to yield the crude solid product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on prior lab-scale screening, select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane).

  • Dissolution: Transfer the crude solid to a separate, appropriately sized reactor equipped with an agitator, condenser, and heating mantle. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid like Celite.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until persistent turbidity is observed. Heat slightly to redissolve, then turn off the heat and allow the solution to cool slowly to room temperature with gentle agitation.

  • Cooling & Maturation: Once at room temperature, cool the mixture further using an ice bath or chiller to 0-5 °C for at least 2 hours to maximize crystal formation.

  • Isolation: Isolate the purified crystals by filtration (e.g., using a Nutsche filter). Wash the filter cake with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Summary Table
CompoundFormulaMW ( g/mol )Key Hazards
2-Chloropropionyl chloride C₃H₄Cl₂O126.97Flammable, Corrosive, Lachrymator, Reacts violently with water[2][3][4][10]
(R/S)-1-Phenylethylamine C₈H₁₁N121.18Corrosive, Skin/eye irritant
2-chloro-N-(1-phenylethyl)propanamide C₁₁H₁₄ClNO211.69Skin/eye/respiratory irritant[13]

References

  • Guidechem. (n.d.). 2-Chloropropionyl chloride 7623-09-8 wiki.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%.
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  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 2-Chloropropionyl chloride.
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  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide.
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  • BenchChem. (2025). Overcoming challenges in the purification of N-(2-chlorophenyl)-2-phenylpropanamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(1-Phenethylpiperidin-4-yl)-N-phenylpropanamide. PubChem Compound Database. Retrieved from [Link].

  • Dennehy, O., et al. (2025). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide.
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  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
  • Google Patents. (n.d.). US2654791A - Production of 2-chloro-1-phenylpropane.
  • ResearchGate. (n.d.). Recent advances in the application of α-phenylethylamine (α-PEA)
  • BenchChem. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.
  • ThalesNano. (n.d.). KILOGRAM SCALE SYNTHESIS OF A LINEZOLID ANALOGUE INTERMEDIATE VIA TANDEM N-ARYLATION AND NITRO GROUP REDUCTION IN A PHOENIX™ I.
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  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
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Troubleshooting

Technical Support Center: Thermal Stability Studies of 2-Chloro-N-(1-phenylethyl)propanamide

Welcome to the technical support center for the thermal stability assessment of 2-chloro-N-(1-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal stability assessment of 2-chloro-N-(1-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments related to this compound. The information herein is structured in a question-and-answer format to directly address potential challenges and inquiries you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Preliminary Hazard Assessment & Handling

Question 1: What are the expected primary thermal hazards associated with 2-chloro-N-(1-phenylethyl)propanamide?

Based on its chemical structure—a chloroacetamide derivative—the primary thermal hazard is its potential to decompose upon heating, releasing toxic and corrosive gases.[1][2] While specific data for 2-chloro-N-(1-phenylethyl)propanamide is not extensively available in public literature, analogous compounds like 2-chloroacetamide are known to decompose on heating, producing toxic fumes that include nitrogen oxides and chlorine.[3][4] Therefore, it is crucial to assume that heating this compound could liberate hydrogen chloride (HCl), chlorine (Cl₂), and various nitrogen oxides (NOx).

Troubleshooting:

  • Unexpected Fumes or Odor: If you detect any acrid or unfamiliar odors during heating, even at temperatures you believe to be safe, immediately cease the experiment, ensure adequate ventilation in a fume hood, and re-evaluate your experimental temperature limits.

  • Corrosion of Equipment: Noticeable corrosion on metallic components of your experimental setup after heating the compound may indicate the release of acidic gases like HCl. Ensure all materials in contact with the heated compound and its potential off-gases are chemically resistant.

Question 2: What are the essential safety precautions when handling and heating this compound?

Due to the potential for hazardous off-gassing, all handling of 2-chloro-N-(1-phenylethyl)propanamide, especially during heating, must be conducted within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.[1]

  • Hand Protection: Use chemically resistant gloves. It is advisable to consult the glove manufacturer's resistance chart for chlorinated organic compounds.[2]

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities, consider a chemical-resistant apron.[1]

All waste containing this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.[1]

II. Experimental Design & Methodology

Question 3: I am planning to study the thermal stability of this compound for the first time. Which analytical techniques are most appropriate?

A multi-technique approach is recommended to build a comprehensive thermal stability profile. The foundational techniques for a solid-state sample are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[5] It is excellent for identifying melting points, phase transitions, and the onset of decomposition (exotherms).[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] It provides quantitative information about decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.[6][7]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the specific decomposition products. The sample is heated to decomposition in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS.[8][9]

For a deeper understanding of the process safety, especially if you are concerned about the synthesis reaction itself, Reaction Calorimetry is invaluable. It measures the heat evolved during a chemical reaction, providing critical data for safe scale-up.[10][11][12][13]

Question 4: How do I design a DSC experiment to assess the decomposition of 2-chloro-N-(1-phenylethyl)propanamide?

A typical DSC experiment for this purpose would involve a temperature ramp to detect thermal events.

Troubleshooting:

  • Broad or Noisy Peaks: This could be due to a poor sample preparation, a slow heating rate, or the sample reacting with the pan. Ensure the sample is finely ground and in good thermal contact with the bottom of the pan.[5] Using a hermetically sealed pan can also help if the sample is volatile or sensitive to the atmosphere.

  • Irreproducible Results: The thermal history of the sample can affect the results. To address this, a "heat-cool-heat" cycle is often employed, where the first heating cycle erases the prior thermal history.[14] The data from the second heating cycle is then used for analysis.

Question 5: What are the key parameters to set for a TGA experiment, and what should I look for in the results?

For a TGA experiment, you will need to define the temperature program and the atmosphere.

Troubleshooting:

  • Weight Gain Observed: In an oxidative atmosphere (like air), some materials may initially gain weight due to oxidation before they begin to decompose. Running the experiment in an inert atmosphere (like nitrogen) can help differentiate between oxidation and thermal decomposition.

  • Multiple, Overlapping Decomposition Steps: If the TGA curve shows indistinct steps, reducing the heating rate can often improve the resolution between different decomposition events.

III. Data Interpretation

Question 6: My DSC thermogram shows a sharp endotherm followed by a broad exotherm. What does this signify?

This is a classic profile for a compound that melts and then decomposes.

  • Sharp Endotherm: This corresponds to the melting of the crystalline solid. The peak temperature of this endotherm is the melting point (Tm).

  • Broad Exotherm: This indicates a decomposition reaction that releases heat. The onset temperature of this exotherm is a critical parameter, as it represents the temperature at which thermal decomposition begins to accelerate.

Question 7: What is a plausible thermal decomposition pathway for 2-chloro-N-(1-phenylethyl)propanamide?

While an exact, experimentally verified pathway is not available, we can propose a likely mechanism based on the decomposition of similar molecules. The pyrolysis of 2-haloacetamides is known to produce isocyanates and nitriles, along with hydrogen chloride.[9] The N-alkyl amide bond can also be susceptible to cleavage.

A plausible initial decomposition step could be the elimination of hydrogen chloride to form an unsaturated amide or cleavage of the C-Cl bond. At higher temperatures, fragmentation of the phenylethyl group and the amide bond would be expected. Py-GC-MS analysis would be essential to confirm the exact decomposition products.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
  • Sample Preparation:

    • Accurately weigh 2-10 mg of 2-chloro-N-(1-phenylethyl)propanamide into a clean DSC pan.[15]

    • For volatile or potentially reactive samples, use a hermetically sealed pan.

    • Prepare an empty, sealed pan to be used as a reference.[15]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[14]

    • Set the temperature program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a final temperature well above any expected decomposition (e.g., 400°C) at a heating rate of 10°C/min.[15]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify and integrate any endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature of any significant exotherms, as this indicates the beginning of thermal decomposition.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profiling
  • Sample Preparation:

    • Weigh 5-15 mg of the sample into a TGA crucible.[14]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min.[16]

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Visualizations

Thermal_Analysis_Workflow cluster_synthesis Synthesis & Process Safety cluster_stability Thermal Stability Assessment cluster_data Data Interpretation ReactionCalorimetry Reaction Calorimetry ProcessSafety Determine Heat of Reaction, Adiabatic Temperature Rise ReactionCalorimetry->ProcessSafety DSC Differential Scanning Calorimetry (DSC) ProcessSafety->DSC Inform Starting Material Stability MeltingPoint Melting Point (Tm) DSC->MeltingPoint DecompositionOnset Decomposition Onset (Td) DSC->DecompositionOnset TGA Thermogravimetric Analysis (TGA) TGA->DecompositionOnset MassLoss Mass Loss Profile TGA->MassLoss PyGCMS Pyrolysis-GC-MS DecompositionProducts Identify Decomposition Products PyGCMS->DecompositionProducts DecompositionOnset->ProcessSafety Define Safe Operating Limits

Caption: Workflow for comprehensive thermal analysis.

DSC_TGA_Interpretation cluster_dsc DSC Thermogram cluster_tga TGA Thermogram cluster_interpretation Interpretation dsc_curve tga_curve Melting Melting (Endotherm) Energy absorbed Decomposition_DSC Decomposition (Exotherm) Heat Released Decomposition_TGA Decomposition (Mass Loss)

Caption: Interpreting DSC and TGA data.

Quantitative Data Summary

ParameterAnalytical TechniqueTypical Information GainedImportance
Melting Point (Tm) DSCTemperature of phase transition from solid to liquid.Purity and identity confirmation.
Enthalpy of Fusion (ΔHf) DSCEnergy required to melt the substance.Thermodynamic property for characterization.
Onset of Decomposition (Td) DSC / TGATemperature at which decomposition begins.Critical for defining maximum safe processing and storage temperatures.
Enthalpy of Decomposition (ΔHd) DSCHeat released or absorbed during decomposition.Indicates the severity of the thermal event (exothermic is more hazardous).
Mass Loss (%) TGAPercentage of material lost at different temperatures.Quantifies decomposition and identifies stages of degradation.
Heat of Reaction (ΔHr) Reaction CalorimetryHeat generated by the synthesis reaction.Essential for safe process scale-up and preventing thermal runaway.[10][11]

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Long-Term Stability Assessment of 2-chloro-N-(1-phenylethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for assessing the long-term stability of 2-chloro-N-(1-phenylethyl)propanamide, a compound belonging to the ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the long-term stability of 2-chloro-N-(1-phenylethyl)propanamide, a compound belonging to the chloroacetanilide class. In the absence of extensive public stability data for this specific molecule, this document outlines a robust, scientifically-grounded approach based on established principles of pharmaceutical stress testing and the known chemical liabilities of related structures. We will explore the causality behind experimental design, detail self-validating protocols, and provide a comparative analysis of expected stability profiles against theoretical alternatives.

Introduction: The Imperative of Stability in Drug Development

The long-term stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities.[3] For 2-chloro-N-(1-phenylethyl)propanamide, the presence of an amide bond and an activated chloroacetamide moiety suggests potential susceptibility to hydrolysis and nucleophilic substitution, making a thorough stability assessment paramount.

This guide will focus on the principles of forced degradation, also known as stress testing.[4][5] By subjecting the molecule to conditions more severe than standard storage, we can rapidly identify likely degradation pathways and establish stability-indicating analytical methods.[1][5]

Experimental Design: A Proactive Approach to Stability Assessment

A well-designed forced degradation study is the cornerstone of a comprehensive stability assessment. The objective is not to determine shelf-life but to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method development.[3]

Stress Conditions

The choice of stress conditions should be guided by the chemical structure of 2-chloro-N-(1-phenylethyl)propanamide and the potential environmental stresses it may encounter.[2]

  • Hydrolysis: The amide linkage is a primary target for hydrolytic degradation.[6] Testing across a range of pH values (e.g., pH 2, 7, and 10) at elevated temperatures (e.g., 60°C) is crucial.[7]

  • Oxidation: While the molecule does not contain obvious easily oxidizable groups, oxidative stress testing (e.g., using 3% hydrogen peroxide) is a standard component of forced degradation studies to uncover any unexpected liabilities.[8][9]

  • Photostability: Exposure to light can induce photolytic degradation. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.

  • Thermal Stress: High temperature (e.g., 70°C) can reveal thermally labile bonds and degradation pathways that may not be apparent at lower temperatures.[7]

Comparative Framework: Introducing Hypothetical Alternatives

To provide a comparative context, we will consider two hypothetical alternatives to 2-chloro-N-(1-phenylethyl)propanamide:

  • Alternative A (Sterically Hindered): 2-chloro-N-(1-phenyl-2,2-dimethylpropyl)propanamide. The introduction of bulky groups near the amide linkage is expected to sterically hinder nucleophilic attack and slow down hydrolysis.

  • Alternative B (De-chlorinated Analog): N-(1-phenylethyl)propanamide. The removal of the electron-withdrawing chlorine atom is predicted to decrease the electrophilicity of the carbonyl carbon, thereby reducing its susceptibility to nucleophilic attack.

Experimental Protocols

The following protocols are designed to be self-validating by including control samples and employing stability-indicating analytical methods.

General Sample Preparation
  • Prepare a stock solution of 2-chloro-N-(1-phenylethyl)propanamide in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution into a sealed, inert vial.

  • Prepare control samples stored at refrigerated conditions (2-8°C) and protected from light.

Forced Degradation Protocol
  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the sample vial.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the sample vial.

    • Incubate at 60°C for 2, 4, and 8 hours (alkaline hydrolysis is often faster).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the sample vial.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in a calibrated oven at 70°C for 7 days.

    • Withdraw aliquots at specified intervals for analysis.

  • Photostability:

    • Expose a thin layer of the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines.

    • Analyze the samples after the specified exposure period.

Analytical Methodology

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[10][11]

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is typically used.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is crucial for the identification of unknown degradation products by providing mass-to-charge ratio information.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the long-term stability assessment.

Stability_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_output 4. Data Interpretation API 2-chloro-N-(1-phenylethyl)propanamide Stock Solution (1 mg/mL) Hydrolysis Hydrolysis (Acidic & Alkaline) API->Hydrolysis Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress (70°C) API->Thermal Photo Photostability (ICH Q1B) API->Photo Alternatives Alternative A & B Stock Solutions (1 mg/mL) Alternatives->Hydrolysis Alternatives->Oxidation Alternatives->Thermal Alternatives->Photo HPLC Stability-Indicating HPLC-UV Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Data Quantitative Data (% Degradation) HPLC->Data Pathways Degradation Pathway Elucidation LCMS->Pathways Comparison Comparative Stability Profile Data->Comparison Pathways->Comparison

Caption: Workflow for the forced degradation study of 2-chloro-N-(1-phenylethyl)propanamide.

Predicted Degradation Pathways and Comparative Stability

Based on the chemical structure, the primary degradation pathway is expected to be hydrolysis of the amide bond. The chloroacetamide moiety is also susceptible to nucleophilic attack.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution Parent 2-chloro-N-(1-phenylethyl)propanamide C₁₁H₁₄ClNO Amine 1-Phenylethylamine C₈H₁₁N Parent->Amine H₂O / H⁺ or OH⁻ Acid 2-Chloropropanoic Acid C₃H₅ClO₂ Parent->Acid H₂O / H⁺ or OH⁻ Hydroxy 2-hydroxy-N-(1-phenylethyl)propanamide C₁₁H₁₅NO₂ Parent->Hydroxy OH⁻ (hydrolysis of C-Cl)

Caption: Predicted degradation pathways for 2-chloro-N-(1-phenylethyl)propanamide.

Data Summary and Comparison

The following table presents a hypothetical comparison of the stability profiles based on chemical principles.

Stress Condition2-chloro-N-(1-phenylethyl)propanamide (Expected Degradation)Alternative A (Sterically Hindered) (Predicted)Alternative B (De-chlorinated) (Predicted)Rationale for Difference
Alkaline Hydrolysis (pH 10, 60°C) 15-25%5-10%10-20%Bulky groups in A hinder nucleophilic attack. Chlorine in the parent compound activates the carbonyl group.
Acidic Hydrolysis (pH 2, 60°C) 5-10%<5%<5%Amide hydrolysis is generally slower in acidic conditions. Steric hindrance in A provides additional stability.
Oxidative Stress (3% H₂O₂) <2%<2%<2%The core structure is not highly susceptible to oxidation.
Thermal Stress (70°C) 5-15%<10%<10%Degradation may occur, but significant differences are not expected without specific labile groups.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for assessing the long-term stability of 2-chloro-N-(1-phenylethyl)propanamide. By employing forced degradation studies, a stability-indicating HPLC method, and mass spectrometry for peak identification, researchers can gain a thorough understanding of the molecule's intrinsic stability and potential degradation pathways.

The comparative analysis with hypothetical alternatives underscores how structural modifications can influence stability. For instance, introducing steric hindrance around the amide bond (Alternative A) is a plausible strategy to enhance hydrolytic stability. The data generated from these studies are not only crucial for regulatory submissions but also provide invaluable insights for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[1]

Further studies should focus on the isolation and structural elucidation of any significant degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, toxicological assessments of these degradants would be necessary to ensure the overall safety profile of the drug product over its entire lifecycle.

References

  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharma Tech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • ACS Chemical Biology. (2023, July 10). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles.
  • PubMed. (n.d.). Persistence, mobility, efficacy and activity of chloroacetanilide herbicide formulation under greenhouse and field experiments.
  • ResearchGate. (2018, September 1). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PubMed. (1991, September). Analytical aspects of the stabilization of drugs in pharmaceutical formulations.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • LC-GC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Frontiers. (n.d.). Metabolic Pathways and Potencies of New Fentanyl Analogs.
  • Semantic Scholar. (n.d.). Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites.
  • PubMed. (2024, July 12). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers.
  • ResearchGate. (n.d.). Degradation of immediate precursors of fentanyl and fentalogs.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 2-chloro-N-(1-phenylethyl)propanamide

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handli...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handling 2-chloro-N-(1-phenylethyl)propanamide. Moving beyond a simple checklist, we will explore the causal links between the compound's known and potential hazards and the specific protective measures required. This approach ensures that every safety protocol is a self-validating system, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

Hazard Assessment: The 'Why' Behind the 'What'

A thorough understanding of a chemical's hazard profile is the cornerstone of any effective safety plan. For 2-chloro-N-(1-phenylethyl)propanamide, we must consider both the specific data available for the compound and the broader context of its chemical class.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-chloro-N-(1-phenylethyl)propanamide is classified with the following hazards[1]:

  • H315: Causes skin irritation. This indicates that direct contact can lead to inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially damaging, irritation.[1]

  • H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[1]

However, as experienced scientists, we must look beyond the immediate data. This compound belongs to the chloroacetamide family. The parent compound, 2-Chloroacetamide, is known to present more severe risks, including being toxic if swallowed (H301), potentially causing an allergic skin reaction (H317), and being suspected of damaging fertility (H361f)[2][3]. This knowledge compels us to adopt a more stringent set of precautions than the specific GHS statements for our target compound might suggest. This proactive approach, grounded in chemical family-level toxicology, is a critical aspect of trustworthy laboratory practice.

The Core Defense: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and potential chemical exposure. The selection and use of appropriate PPE must be deliberate and directly informed by the hazard assessment. All work with this compound requires a baseline of engineering controls, primarily the use of a certified chemical fume hood to mitigate inhalation risks.[2][4][5]

PPE CategoryRecommended EquipmentRationale & Standard
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[2][5]Causality: Directly mitigates the risk of serious eye irritation (H319) from splashes or airborne particles.[1] For procedures with a heightened risk of splashing, such as transferring solutions, a full-face shield must be worn over the safety goggles.[3][4]
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, non-perforated shoes are mandatory.[4][6]Causality: Prevents incidental skin contact, addressing the skin irritation hazard (H315)[1]. This also provides a primary barrier against unforeseen spills and contamination of personal clothing.[7]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[4]Causality: Provides a robust barrier against skin irritation (H315) and potential absorption. Double-gloving is a prudent practice that accounts for the potential for unseen micro-tears and the skin sensitization risks associated with the chloroacetamide class.[2][3] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[5]
Respiratory Protection All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[4][5]Causality: This engineering control is the primary defense against respiratory tract irritation (H335) by containing dust and aerosols at the source. A NIOSH-approved respirator with appropriate cartridges may be required for large spills or if engineering controls are insufficient.[3][5]

Operational Plan: From Vial to Waste

A systematic workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling 2-chloro-N-(1-phenylethyl)propanamide.

Experimental Workflow Diagram

The diagram below illustrates the logical flow of operations, emphasizing the integration of safety checks at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase A 1. Risk Assessment & Protocol Review B 2. Verify Fume Hood Operation A->B C 3. Don Required PPE B->C D 4. Prepare Clean & Uncluttered Workspace C->D E 5. Weigh Solid Compound D->E F 6. Prepare Solution E->F G 7. Perform Reaction / Procedure F->G H 8. Decontaminate Glassware & Surfaces G->H I 9. Segregate Hazardous Waste H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for handling 2-chloro-N-(1-phenylethyl)propanamide.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Before any work begins, ensure that a chemical fume hood is certified and functioning correctly. The work area should be clean and free of unnecessary equipment or clutter.[4]

    • Locate the nearest eyewash station and safety shower and verify they are accessible.[2]

    • Assemble all necessary glassware and equipment. Inspect all glassware for cracks or chips that could compromise its integrity.[6]

  • Weighing and Solution Preparation (Inside Fume Hood):

    • Always handle the solid form of 2-chloro-N-(1-phenylethyl)propanamide inside a fume hood to prevent the generation of airborne dust.[4]

    • Use anti-static weigh paper or a dedicated container to minimize the dispersal of fine particles.

    • When preparing solutions, add the solid compound to the solvent slowly and carefully to prevent splashing.[4]

  • Reaction and Post-Procedure Work-up:

    • Keep all reaction vessels and subsequent work-up procedures (e.g., extractions, purifications) within the chemical fume hood.

    • Ensure all containers are clearly and accurately labeled with the compound name and known hazards.[4]

    • Do not eat, drink, or smoke in the laboratory area.[2][8]

  • Decontamination and Doffing PPE:

    • After the procedure is complete, decontaminate all surfaces and equipment used.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid hazardous waste container.[5]

    • Remove your lab coat and any other PPE before leaving the laboratory.

    • Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[2][9]

Emergency Preparedness and Disposal Plan

Spill Management: In the event of a spill, evacuate personnel from the immediate area. If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[10] All spill cleanup should be conducted while wearing the full complement of recommended PPE, including respiratory protection if necessary.

Waste Disposal: Proper waste segregation is crucial for safety and environmental compliance.

  • Solid Waste: All disposable materials contaminated with 2-chloro-N-(1-phenylethyl)propanamide, including gloves, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: All solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container.[4] Do not mix with incompatible waste streams.[4]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, regional, and national regulations.[8][11]

By integrating this comprehensive safety and handling framework into your daily operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Chloroacetamido-C4-NHBoc.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet.
  • BenchChem. (n.d.). Essential Safety and Logistics for Handling 2-Chloroacetamide-d4.
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling Chloroacetamido-peg4-nhs Ester.
  • PubChem. (n.d.). 2-chloro-N-(1-phenylethyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet.
  • Echemi. (n.d.). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE Safety Data Sheets.
  • CymitQuimica. (2014). Safety data sheet according to 1907/2006/EC, Article 31.
  • ChemScene. (2021). Safety Data Sheet.
  • PPG. (2025). Safety Data Sheet.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from Utah State University Environmental Health & Safety.
  • University of Colorado Boulder. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management. Retrieved from University of Colorado Boulder website.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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